6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide
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Overview
Description
6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide is an organic compound with the molecular formula C9H8ClN3O3S and a molecular weight of 273.7 g/mol . This compound is characterized by the presence of a chloro-substituted pyridine ring, an oxazole ring, and a sulfonamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide typically involves a series of organic reactions. One common method includes the reaction of 6-chloropyridine-3-sulfonyl chloride with 5-methyl-1,2-oxazole-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Corresponding substituted derivatives.
Oxidation: Sulfonic acids.
Reduction: Sulfinamides.
Hydrolysis: Sulfonic acid and amine.
Scientific Research Applications
6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-2-sulfonamide
- 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-sulfonamide
- 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonic acid
Uniqueness
6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the oxazole ring enhances its reactivity and potential for various applications .
Properties
IUPAC Name |
6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3S/c1-6-4-9(12-16-6)13-17(14,15)7-2-3-8(10)11-5-7/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGRVNCEPNTLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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